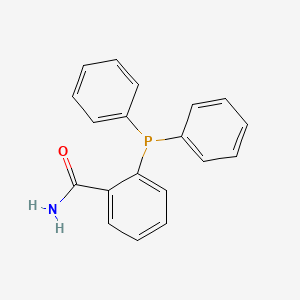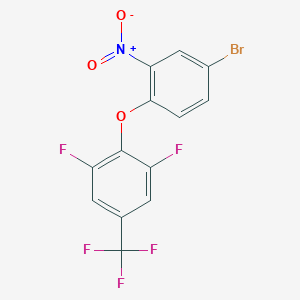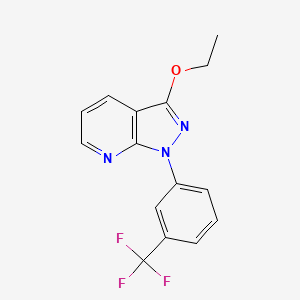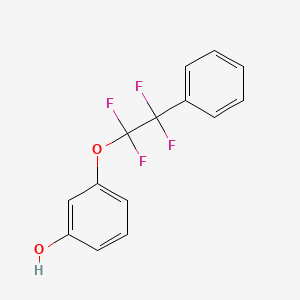
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butene backbone. This compound is notable for its unique structural features, which include a double bond in the E-configuration and a trimethylsilyl group that imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene typically involves the reaction of 3,3-dimethyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-1-butene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents such as ozone or potassium permanganate, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon results in the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Various substituted butenes
Wissenschaftliche Forschungsanwendungen
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with different molecular targets and pathways. The double bond in the E-configuration also plays a crucial role in determining the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
(Z)-3,3-Dimethyl-1-trimethylsilyl-1-butene: The Z-isomer of the compound, which has different spatial arrangement and reactivity.
3,3-Dimethyl-1-butene: Lacks the trimethylsilyl group, resulting in different chemical properties.
Trimethylsilyl-substituted alkenes: A broader class of compounds with varying chain lengths and substitution patterns.
Uniqueness: (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is unique due to its specific E-configuration and the presence of a trimethylsilyl group, which imparts distinct chemical reactivity and stability compared to its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
20107-37-3 |
|---|---|
Molekularformel |
C9H20Si |
Molekulargewicht |
156.34 g/mol |
IUPAC-Name |
[(E)-3,3-dimethylbut-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H20Si/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI-Schlüssel |
BRIDLWZGGDIJRM-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)(C)/C=C/[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)C=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
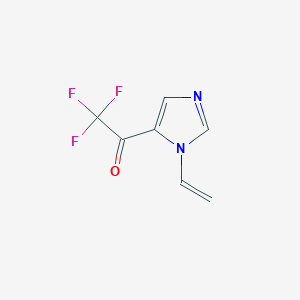
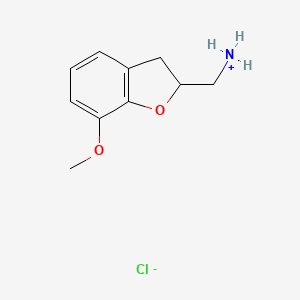
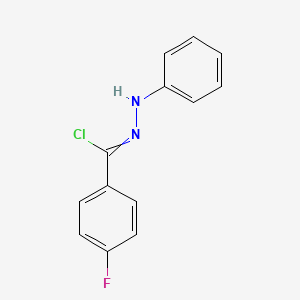
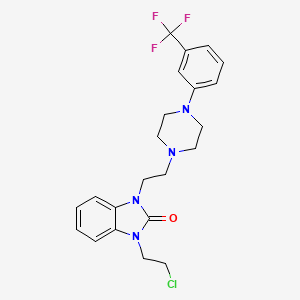
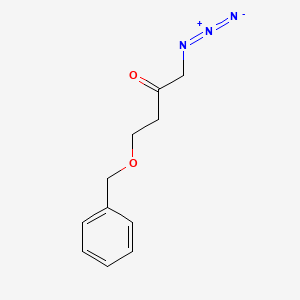
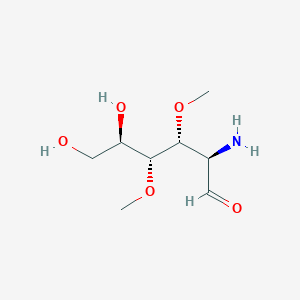
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
